2-Hydroxybenzyl beta-d-glucopyranoside
CAS No.: 7724-09-0
Cat. No.: VC1838345
Molecular Formula: C13H18O7
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7724-09-0 |
|---|---|
| Molecular Formula | C13H18O7 |
| Molecular Weight | 286.28 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2-hydroxyphenyl)methoxy]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C13H18O7/c14-5-9-10(16)11(17)12(18)13(20-9)19-6-7-3-1-2-4-8(7)15/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 |
| Standard InChI Key | VBSPBYNZPRRGSB-UJPOAAIJSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
| SMILES | C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |
| Canonical SMILES | C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |
Introduction
2-Hydroxybenzyl beta-d-glucopyranoside is a chemical compound with the molecular formula C13H18O7 and a molecular weight of approximately 286.28 g/mol . It is a beta-D-glucoside, specifically a derivative of beta-D-glucopyranose, where the hydroxy group at position 1R is substituted by a (2-hydroxybenzyl)oxy group . This compound is also known as beta-isosalicin and is isolated from natural sources such as the flowers of Filipendula ulmaria .
Synthesis and Production
The synthesis of 2-hydroxybenzyl beta-d-glucopyranoside can be achieved through enzymatic glycosylation reactions. This process typically involves the use of beta-glucosidase enzymes to catalyze the reaction between 2-hydroxybenzyl alcohol and glucose. The reaction conditions, such as pH, temperature, and enzyme concentration, need to be optimized to maximize yield and purity. Phosphate buffers at pH 6-7 are commonly used to maintain optimal enzyme activity.
Synthesis Conditions
| Parameter | Description |
|---|---|
| Enzyme | Beta-glucosidase |
| pH | 6-7 |
| Buffer | Phosphate buffer |
| Substrates | 2-Hydroxybenzyl alcohol, glucose |
Biological and Chemical Reactions
2-Hydroxybenzyl beta-d-glucopyranoside exhibits antioxidant properties due to its phenolic structure, which can neutralize free radicals and reduce oxidative stress in biological systems. Additionally, glycosides like this compound can influence enzymatic activities by acting as substrates or inhibitors for specific enzymes, affecting carbohydrate metabolism and signaling pathways within cells.
Biological Activities
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Antioxidant Activity: Neutralizes free radicals.
-
Enzyme Interaction: Acts as substrates or inhibitors for enzymes.
Analytical Techniques
To confirm the identity and purity of synthesized 2-hydroxybenzyl beta-d-glucopyranoside, analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed.
Analytical Methods
| Method | Purpose |
|---|---|
| Infrared Spectroscopy (IR) | Structural identification |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation |
| Mass Spectrometry (MS) | Molecular weight confirmation |
Applications and Occurrences
2-Hydroxybenzyl beta-d-glucopyranoside has been reported in various plant species, such as Filipendula ulmaria and Crepis foetida . Its applications span across research in natural product chemistry and applied biochemistry, highlighting its significance in both scientific research and practical applications.
Natural Occurrences
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Filipendula ulmaria: Flowers.
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Crepis foetida: Leaves or other parts.
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